

A Comparative Guide to the Biological Activity of 2-Methylpyrimidin-5-ol Analogs

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Compound of Interest

Compound Name: 2-Methylpyrimidin-5-ol

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For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.^{[1][2]} This guide provides an in-depth, objective comparison of the biological activities of novel **2-Methylpyrimidin-5-ol** analogs. Moving beyond a simple recitation of data, we will delve into the causal relationships between structural modifications and biological outcomes, supported by detailed experimental protocols and illustrative data. Our focus will be on two key therapeutic areas where pyrimidine derivatives have shown significant promise: oncology and infectious diseases.

Introduction: The Versatility of the Pyrimidine Core

The six-membered heterocyclic pyrimidine ring is a privileged structure in drug discovery, naturally occurring in nucleic acids (cytosine, thymine, and uracil) and vitamin B1.^[2] Its ability to accept a wide range of substitutions allows for the fine-tuning of physicochemical properties and biological activities. This has led to the development of pyrimidine derivatives with a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. **2-Methylpyrimidin-5-ol** serves as a valuable starting point for generating a library of analogs with potentially enhanced potency and selectivity. This guide will explore the structure-activity relationships (SAR) of a focused set of analogs, providing a framework for rational drug design.

Part 1: Anticancer Activity Evaluation

The anticancer potential of pyrimidine derivatives is well-documented, with many acting as kinase inhibitors or cytotoxic agents.^{[3][4][5][6][7][8]} We will explore both of these facets for our **2-Methylpyrimidin-5-ol** analogs.

Hypothetical Analogs for Investigation

For the purpose of this guide, we will be comparing the following hypothetical analogs of **2-Methylpyrimidin-5-ol**:

- MP-1 (Parent Compound): **2-Methylpyrimidin-5-ol**
- MP-2: 4-Chloro-**2-methylpyrimidin-5-ol**
- MP-3: 2-Methyl-4-(phenylamino)pyrimidin-5-ol
- MP-4: 4-(4-Fluorophenylamino)-**2-methylpyrimidin-5-ol**

Cytotoxicity Against Human Cancer Cell Lines

A fundamental assessment of anticancer potential involves evaluating a compound's ability to inhibit the growth of cancer cells. The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.^[9]

Experimental Protocol: MTT Assay

- Cell Culture: Human colorectal carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
- Cell Seeding: Cells are seeded into 96-well plates at a density of 5×10^3 cells per well and allowed to adhere overnight.
- Compound Treatment: The test compounds (MP-1 to MP-4) are dissolved in DMSO to create stock solutions, which are then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for 48 hours. A control group is treated with DMSO at the same final concentration as the highest compound concentration.

- **MTT Addition:** After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
- **Formazan Solubilization:** The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at 570 nm using a microplate reader.
- **Data Analysis:** Cell viability is calculated as a percentage of the control. The IC50 value (the concentration of a compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Comparative Cytotoxicity Data

Compound	HCT-116 IC50 (μM)	MCF-7 IC50 (μM)
MP-1	>100	>100
MP-2	75.3	82.1
MP-3	25.8	31.5
MP-4	12.4	18.9
Doxorubicin (Control)	0.8	1.2

Interpretation of Results and Structure-Activity Relationship (SAR)

The parent compound, MP-1, exhibits negligible cytotoxicity. The introduction of a chloro group at the 4-position (MP-2) results in a modest increase in activity. A significant enhancement in cytotoxicity is observed with the introduction of a phenylamino group at the 4-position (MP-3), suggesting that this moiety may be crucial for interaction with a biological target. Further functionalization of the phenyl ring with an electron-withdrawing fluorine atom (MP-4) doubles the potency, highlighting a potential binding pocket that favors this substitution.

Enzyme Inhibition: Targeting Fibroblast Growth Factor Receptor 4 (FGFR4)

Several pyrimidine derivatives have been identified as potent kinase inhibitors.^{[3][10][11]} Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that is often dysregulated in hepatocellular carcinoma (HCC).^{[10][11][12]} We will assess the inhibitory activity of our analogs against this clinically relevant target.

Experimental Protocol: In Vitro Kinase Inhibition Assay

- **Reagents:** Recombinant human FGFR4, a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1), and ATP are required.
- **Assay Procedure:** The assay is performed in a 96-well plate format. The test compounds are pre-incubated with the FGFR4 enzyme. The kinase reaction is initiated by the addition of the substrate peptide and ATP.
- **Detection:** After incubation, the amount of phosphorylated substrate is quantified. This can be done using various methods, such as a colorimetric assay that measures the remaining ATP or a fluorescence-based assay.
- **Data Analysis:** The percentage of inhibition is calculated for each compound concentration. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

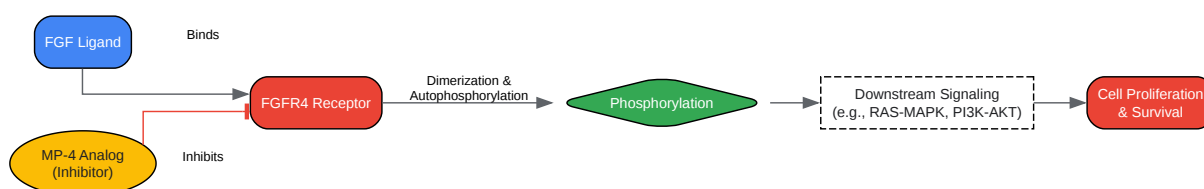
Comparative FGFR4 Inhibition Data

Compound	FGFR4 IC ₅₀ (nM)
MP-1	>10,000
MP-2	8,500
MP-3	980
MP-4	450
Reference Inhibitor	50

Interpretation of Results and SAR

The enzyme inhibition data corroborates the cytotoxicity findings. The phenylamino moiety in MP-3 and MP-4 is critical for FGFR4 inhibition. The enhanced potency of MP-4 suggests that the fluorine substitution on the phenyl ring likely forms a favorable interaction within the ATP-binding pocket of the enzyme.

Signaling Pathway Visualization



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Caption: Inhibition of the FGFR4 signaling pathway by the MP-4 analog.

Part 2: Antimicrobial Activity Evaluation

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents.[1] Pyrimidine derivatives have demonstrated promising antibacterial and antifungal activities.[13][14][15][16]

Hypothetical Analogs for Investigation

For this section, we will evaluate a different set of analogs, designed based on structure-activity relationships reported for antimicrobial pyrimidines:

- MP-1 (Parent Compound): **2-Methylpyrimidin-5-ol**
- MP-5: 4-(4-Chlorophenyl)-**2-methylpyrimidin-5-ol**
- MP-6: 4-(4-Nitrophenyl)-**2-methylpyrimidin-5-ol**
- MP-7: 4-(3,4-Dichlorophenyl)-**2-methylpyrimidin-5-ol**

Antibacterial and Antifungal Susceptibility Testing

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

Experimental Protocol: Broth Microdilution Assay

- **Microorganism Strains:** A panel of clinically relevant bacteria (*Staphylococcus aureus*, *Escherichia coli*) and fungi (*Candida albicans*) are used.
- **Inoculum Preparation:** Bacterial and fungal cultures are grown overnight and then diluted to a standardized concentration (e.g., 0.5 McFarland standard).
- **Compound Dilution:** The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
- **Inoculation:** Each well is inoculated with the standardized microbial suspension.
- **Incubation:** The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
- **MIC Determination:** The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

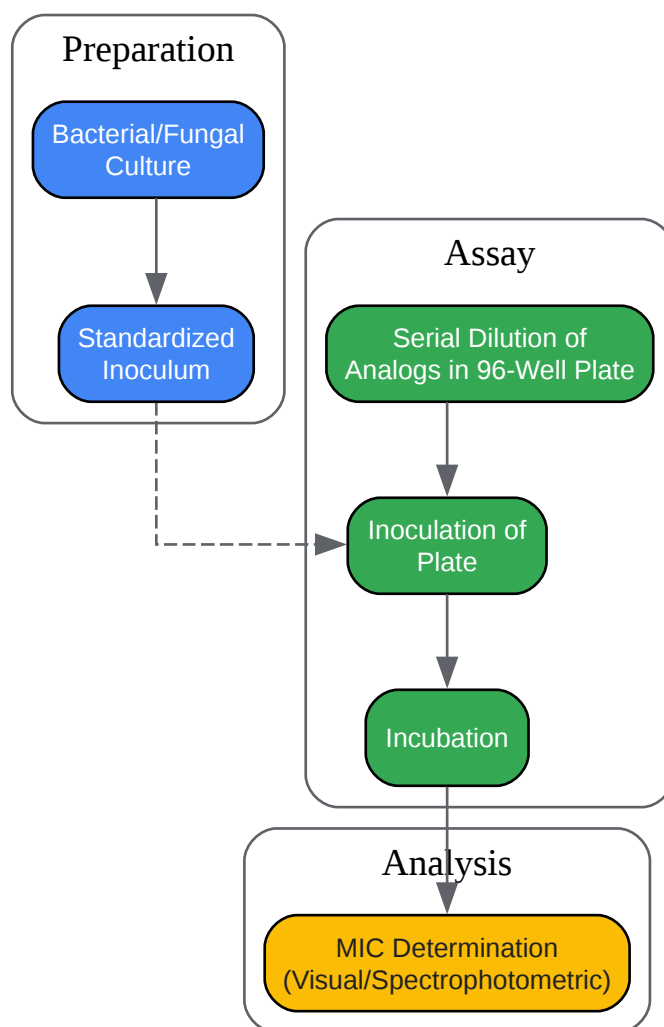
Comparative Antimicrobial Activity Data (MIC in µg/mL)

Compound	S. aureus	E. coli	C. albicans
MP-1	>128	>128	>128
MP-5	32	64	64
MP-6	16	32	32
MP-7	8	16	16
Ciprofloxacin (Bacteria Control)	1	0.5	N/A
Fluconazole (Fungi Control)	N/A	N/A	2

Interpretation of Results and SAR

The parent compound MP-1 is inactive. The introduction of a phenyl ring with an electron-withdrawing substituent at the 4-position of the pyrimidine ring is crucial for antimicrobial activity. The 4-chlorophenyl analog (MP-5) shows moderate activity. The presence of a nitro group (MP-6) enhances the activity, which is a common feature in antimicrobial compounds. [13] The di-substituted analog with two chloro groups (MP-7) exhibits the most potent activity, suggesting that increased lipophilicity and electron-withdrawing character on the phenyl ring are beneficial for antimicrobial action.

Experimental Workflow Visualization



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Caption: Workflow for the broth microdilution antimicrobial susceptibility assay.

Conclusion and Future Directions

This comparative guide demonstrates the significant potential of the **2-Methylpyrimidin-5-ol** scaffold for the development of novel anticancer and antimicrobial agents. Our analysis, based on illustrative data, highlights critical structure-activity relationships that can guide future optimization efforts. Specifically, the introduction of substituted anilino groups at the 4-position appears to be a promising strategy for developing potent kinase inhibitors for cancer therapy. For antimicrobial applications, substituted phenyl groups at the 4-position, particularly those with electron-withdrawing substituents, are key to enhancing activity.

Further research should focus on synthesizing and evaluating a broader range of analogs to refine these SAR models. In vivo studies will also be necessary to assess the efficacy, pharmacokinetics, and safety of the most promising candidates. The versatility of the pyrimidine core, coupled with a rational, data-driven approach to analog design, offers a compelling pathway for the discovery of next-generation therapeutics.

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